molecular formula C22H20N2O5 B3720266 METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE CAS No. 6139-15-7

METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B3720266
CAS No.: 6139-15-7
M. Wt: 392.4 g/mol
InChI Key: VVJWFWAWKJEPIQ-PDGQHHTCSA-N
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Description

METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a phenylcarbamoyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and phenylcarbamoyl-containing molecules. Examples include:

Uniqueness

METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl (5Z)-5-[[4-(2-anilino-2-oxoethoxy)phenyl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-14-20(22(27)28-2)21(26)18(23-14)12-15-8-10-17(11-9-15)29-13-19(25)24-16-6-4-3-5-7-16/h3-12,26H,13H2,1-2H3,(H,24,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJWFWAWKJEPIQ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)C(=C1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)/C(=C1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417508
Record name AC1NT84X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6139-15-7
Record name AC1NT84X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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